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Compound of Interest

Compound Name:
2-amino-N-(4-

methylphenyl)benzamide

Cat. No.: B1267700 Get Quote

A note on the requested compound: Initial literature searches for "2-amino-N-(4-
methylphenyl)benzamide" did not yield specific data on its activity as a kinase inhibitor.

Therefore, this guide has been broadened to focus on the wider class of 2-aminobenzamide

derivatives and their activity against several important kinase targets. This comparison will

provide valuable context for researchers interested in this chemical scaffold.

This guide provides a comparative overview of 2-aminobenzamide derivatives against other

well-established kinase inhibitors targeting key enzymes in cellular signaling pathways. The

information is intended for researchers, scientists, and professionals in drug development,

offering a consolidated resource with quantitative data, detailed experimental protocols, and

pathway visualizations to support further research and development efforts.

Comparison with Casein Kinase 1 Delta (CK1δ)
Inhibitors
Casein Kinase 1 Delta (CK1δ) is a serine/threonine kinase implicated in various cellular

processes, and its dysregulation has been linked to cancer and neurodegenerative diseases.

Several 2-amidobenzimidazole derivatives, which share a core structural similarity with 2-

aminobenzamides, have been investigated as CK1δ inhibitors.

Quantitative Data: CK1δ Inhibitor Potency
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Compound Class Compound Target Kinase IC50 (µM)

2-

Amidobenzimidazole

Derivative

Compound 23 (5-

cyano substituted)
CK1δ 0.0986[1]

2-

Amidobenzimidazole

Derivative

Compound 22 (5,6-

dichloro substituted)
CK1δ 0.98[1]

2-

Amidobenzimidazole

Derivative

Compound 20 (5-

terbutyl substituted)
CK1δ 1.00[1]

2-

Amidobenzimidazole

Derivative

Compound 3 (5-chloro

substituted)
CK1δ 1.80[1]

2-

Amidobenzimidazole

Derivative

Compound 24 (5-

CONH2 substituted)
CK1δ 2.53[1]

Established CK1δ

Inhibitor
PF-670462 CK1δ 0.014

Experimental Protocol: In Vitro CK1δ Kinase Assay
This protocol outlines a typical method for determining the half-maximal inhibitory concentration

(IC50) of a compound against CK1δ.

Objective: To measure the in vitro potency of test compounds in inhibiting the enzymatic activity

of human recombinant CK1δ.

Materials:

Human recombinant CK1δ enzyme

Specific peptide substrate for CK1δ

Adenosine triphosphate (ATP), radiolabeled with ³³P (γ-³³P-ATP)
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Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

Test compounds dissolved in dimethyl sulfoxide (DMSO)

96-well plates

Phosphocellulose paper

Scintillation counter

Procedure:

A reaction mixture is prepared containing the kinase buffer, the peptide substrate, and the

human recombinant CK1δ enzyme.

The test compounds are serially diluted in DMSO and added to the reaction mixture in the

96-well plates. A control with DMSO alone is included.

The kinase reaction is initiated by adding γ-³³P-ATP.

The plates are incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g.,

60 minutes) to allow for the phosphorylation of the substrate.

The reaction is stopped, and an aliquot of the reaction mixture is spotted onto

phosphocellulose paper.

The phosphocellulose paper is washed multiple times to remove unincorporated γ-³³P-ATP.

The amount of radioactivity incorporated into the peptide substrate is quantified using a

scintillation counter.

The percentage of inhibition for each compound concentration is calculated relative to the

DMSO control.

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of

the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway: Simplified CK1δ Pathway
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Caption: Simplified Wnt/β-catenin signaling pathway showing inhibition of CK1δ.

Comparison with c-Met Inhibitors
The c-Met receptor tyrosine kinase is a key driver of oncogenesis and metastasis in various

cancers. The development of c-Met inhibitors is an active area of research.

Quantitative Data: c-Met Inhibitor Potency
Compound Class Compound Target Kinase IC50 (µM)

2-Aminopyridine-3-

carboxamide

Derivative

Compound (S)-24o c-Met 0.022[2]

Established c-Met

Inhibitor
Crizotinib c-Met 0.008

Established c-Met

Inhibitor
Cabozantinib c-Met 0.004

Established c-Met

Inhibitor
Capmatinib c-Met 0.0013
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Experimental Protocol: c-Met Cellular Phosphorylation
Assay
This protocol describes a method to assess the ability of a compound to inhibit c-Met

phosphorylation in a cellular context.

Objective: To determine the potency of test compounds in inhibiting ligand-induced c-Met

phosphorylation in a human cancer cell line.

Materials:

Human cancer cell line overexpressing c-Met (e.g., EBC-1)

Cell culture medium and supplements

Hepatocyte Growth Factor (HGF), the ligand for c-Met

Test compounds dissolved in DMSO

Lysis buffer

Antibodies: anti-phospho-c-Met, anti-total-c-Met, and secondary antibodies

Western blotting equipment and reagents

Procedure:

Cells are seeded in multi-well plates and cultured until they reach a suitable confluency.

The cells are serum-starved for a period (e.g., 24 hours) to reduce basal receptor activation.

The cells are pre-treated with various concentrations of the test compounds or DMSO

(vehicle control) for a specific duration (e.g., 1-2 hours).

The cells are then stimulated with HGF for a short period (e.g., 15 minutes) to induce c-Met

phosphorylation.

The cells are washed and then lysed to extract total cellular proteins.
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Protein concentration in the lysates is determined.

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to

a membrane.

The membrane is probed with a primary antibody specific for phosphorylated c-Met.

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated

secondary antibody.

The signal is detected using an enhanced chemiluminescence (ECL) substrate.

The membrane is then stripped and re-probed with an antibody for total c-Met to ensure

equal protein loading.

The band intensities are quantified, and the ratio of phosphorylated c-Met to total c-Met is

calculated.

The IC50 value is determined from the dose-response curve of inhibition of c-Met

phosphorylation.

Signaling Pathway: HGF/c-Met Signaling
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Caption: HGF/c-Met signaling cascade and the point of inhibition.

Comparison with BCR-ABL Inhibitors
The BCR-ABL fusion protein is a constitutively active tyrosine kinase that is the hallmark of

chronic myeloid leukemia (CML). BCR-ABL inhibitors have revolutionized the treatment of this

disease.

Quantitative Data: BCR-ABL Inhibitor Potency
Compound Class Compound Target Kinase IC50 (nM)

2-

Phenylaminopyrimidin

e Derivative

Imatinib BCR-ABL 300-800

Aminopyrimidine

Derivative
Nilotinib BCR-ABL 20[3]

Thiazole Carboxamide

Derivative
Dasatinib BCR-ABL <1[3]

3-Aminoindazole

Derivative
AKE-72 (5)

BCR-ABL (T315I

mutant)
9[4]

Experimental Protocol: BCR-ABL Kinase Activity Assay
Objective: To quantify the inhibitory effect of compounds on the kinase activity of the BCR-ABL

fusion protein.

Materials:

Recombinant BCR-ABL enzyme

Abl-specific peptide substrate

γ-³³P-ATP
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Kinase reaction buffer

Test compounds in DMSO

96-well filter plates

Scintillation counter

Procedure:

The kinase reaction is set up in 96-well filter plates containing the kinase buffer, recombinant

BCR-ABL enzyme, and the peptide substrate.

Serial dilutions of the test compounds are added to the wells.

The reaction is started by the addition of γ-³³P-ATP.

The plates are incubated at a specified temperature for a set time.

The reaction is terminated by the addition of a stop solution (e.g., phosphoric acid).

The peptide substrate, now phosphorylated, is captured on the filter membrane of the plates.

The filter plates are washed to remove unbound γ-³³P-ATP.

Scintillation fluid is added to the wells, and the radioactivity is measured using a scintillation

counter.

The IC50 values are calculated from the dose-response curves.

Signaling Pathway: BCR-ABL and Downstream Effectors
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Caption: BCR-ABL signaling and downstream pathways leading to leukemogenesis.

Comparison with Epidermal Growth Factor Receptor
(EGFR) Inhibitors
EGFR is a receptor tyrosine kinase that plays a crucial role in the growth and proliferation of

various solid tumors. EGFR inhibitors are a cornerstone of treatment for certain cancers,

particularly non-small cell lung cancer.

Quantitative Data: EGFR Inhibitor Potency
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Compound Class Compound Target Kinase IC50 (nM)

4-

(Arylaminomethyl)ben

zamide Derivative

Compound 11 EGFR
~9% inhibition at

10nM

4-

(Arylaminomethyl)ben

zamide Derivative

Compound 13 EGFR
~8% inhibition at

10nM

Quinazoline Derivative Gefitinib EGFR 2-37

Quinazoline Derivative Erlotinib EGFR 2

Pyrimidinyl-

aminopyrimidine

Derivative

Osimertinib
EGFR (T790M

mutant)
<10

Note: The data for compounds 11 and 13 are presented as percent inhibition at a fixed

concentration, as specific IC50 values were not provided in the source material.

Experimental Protocol: EGFR Tyrosine Kinase Assay
Objective: To determine the in vitro inhibitory activity of compounds against EGFR tyrosine

kinase.

Materials:

Recombinant human EGFR kinase domain

Poly(Glu, Tyr) 4:1 as a substrate

γ-³³P-ATP

Kinase assay buffer

Test compounds in DMSO

Filter paper
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Trichloroacetic acid (TCA)

Scintillation counter

Procedure:

The kinase reaction is performed in a reaction mixture containing the kinase buffer, EGFR

enzyme, and the Poly(Glu, Tyr) substrate.

Test compounds at various concentrations are added to the reaction mixture.

The reaction is initiated by the addition of γ-³³P-ATP.

The mixture is incubated to allow for substrate phosphorylation.

The reaction is stopped by spotting the mixture onto filter paper, which is then immersed in

TCA to precipitate the phosphorylated substrate.

The filter papers are washed to remove unincorporated ATP.

The radioactivity on the filter papers is measured by a scintillation counter.

The percentage of inhibition is calculated, and IC50 values are determined from the dose-

response curves.

Signaling Pathway: EGFR and Downstream Cascades
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Caption: EGFR signaling pathway and its inhibition by small molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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